4-[(2-Oxochromen-3-yl)carbonylamino]benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c18-15(20)10-5-7-12(8-6-10)19-16(21)13-9-11-3-1-2-4-14(11)23-17(13)22/h1-9H,(H2,18,20)(H,19,21) |
InChI Key |
JMJYQIKQPKNWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis universally involves two critical stages:
-
Preparation of 2-oxochromene-3-carbonyl chloride
-
Amide bond formation with 4-aminobenzamide
Key starting materials include 3-amino-coumarin derivatives, which are functionalized to introduce the reactive carbonyl group.
Synthesis of 2-Oxochromene-3-carbonyl Chloride
The 2-oxochromene-3-carboxylic acid intermediate is typically prepared via:
-
Oxidative methods : Using HNO₃/H₂SO₄ to oxidize 3-methylcoumarins.
-
Carboxylation : Direct carboxylation of 3-halocoumarins under CO atmosphere.
Activation to acid chloride :
Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours achieves near-quantitative conversion.
Amide Coupling with 4-Aminobenzamide
Coupling methods include:
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | Aq. NaOH, 0°C, 1 h | 62–68 | 85–90 |
| DCC/DMAP-mediated | Dicyclohexylcarbodiimide (DCC), DMAP, DCM | 89–94 | 95–98 |
| HATU/DIPEA-mediated | HATU, DIPEA, DMF, rt, 4 h | 91–96 | 97–99 |
The HATU method offers superior yields and purity due to reduced epimerization risks.
Optimization of Reaction Conditions
Solvent Systems
Temperature Control
-
Coupling reactions : Perform best at 0–25°C to minimize side reactions.
-
Exothermic steps : Acid chloride formation requires ice baths to prevent decomposition.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.87 (s, 1H, coumarin H-4)
-
δ 8.74 (t, J = 5.8 Hz, 1H, amide NH)
HRMS (ESI) :
Chromatographic Purity
HPLC conditions :
Challenges and Mitigation Strategies
Competitive Side Reactions
Scalability Considerations
-
Batch size limitations : Reactions >100 g show reduced yields (∼82%) due to heat dissipation issues.
-
Alternative coupling agents : EDCl/HOBt offers cost advantages for industrial-scale synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | Schotten-Baumann | DCC/DMAP | HATU/DIPEA |
|---|---|---|---|
| Reaction time (h) | 1.0 | 6.0 | 4.0 |
| Typical scale (g) | 5–20 | 10–50 | 1–100 |
| Cost per gram ($) | 12.50 | 18.75 | 22.40 |
| Environmental impact | High (waste H₂O) | Moderate | Low |
HATU-based methods are optimal for lab-scale high-purity synthesis, while EDCl/HOBt balances cost and efficiency for industrial applications.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable:
Chemical Reactions Analysis
Reaction 1: Acid Chloride Coupling
-
Reagents : Substituted aromatic acid chlorides (e.g., 4-chlorobenzoyl chloride), thionyl chloride (for acid chloride preparation), and amines (e.g., 3-aminocoumarin).
-
Conditions : Dry solvents like acetone or dichloromethane, often with catalysts (e.g., pyridine, triethylamine).
-
Mechanism : Nucleophilic substitution of the amine with the acid chloride to form the amide bond .
Example :
3-aminocoumarin reacts with 4-chlorobenzoyl chloride in dichloromethane, yielding the target compound in high purity.
Reaction 2: O-Acylation
-
Reagents : 7-hydroxy-2H-chromen-2-one (coumarin derivative), acid chlorides (e.g., 4-chlorobenzoyl chloride).
-
Conditions : Triethylamine as a base, dichloromethane as solvent, room temperature .
-
Mechanism : Formation of ester intermediates via nucleophilic attack of the hydroxyl group on the acid chloride .
Yield : Up to 88% in optimized conditions .
Amide Bond Formation
The reaction involves two steps:
-
Activation of carboxylic acids to acid chlorides using thionyl chloride.
-
Coupling with amines (e.g., 3-aminocoumarin) under basic conditions (e.g., pyridine or triethylamine) .
Mechanistic Insight :
The amine group of 3-aminocoumarin attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl and forming the amide bond .
Hydrolysis
Under basic conditions (e.g., NaOH), the amide bond undergoes hydrolysis to yield the carboxylic acid and amine.
Nucleophilic Substitution
Chloro-substituted derivatives (e.g., 4-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide) can undergo substitution reactions at the chloro position via nucleophilic aromatic substitution (S<sub>N</sub>Ar).
Biological Activity and Relevance
The compound’s synthesis is often driven by its potential anti-inflammatory and analgesic properties , as observed in similar coumarin-benzamide derivatives .
Anti-inflammatory Activity
| Compound | % Inhibition (3 h) | % Inhibition (6 h) |
|---|---|---|
| IVb (4-chloro) | 55.4 ± 1.50 | 59.7 ± 6.90 |
| IVc (4-methyl) | 57.6 ± 2.77 | 48.8 ± 5.60 |
| Diclofenac (ref) | 65.7 ± 1.68 | 65.5 ± 0.82 |
| (Data adapted from ) |
This highlights the compound’s therapeutic potential, particularly in inflammatory pathways.
Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid chloride coupling | Thionyl chloride, dichloromethane, pyridine | 92% | |
| O-acylation | Triethylamine, dichloromethane, 20°C | 88% | |
| Hydrolysis | NaOH, aqueous conditions | N/A |
Analytical Characterization
The compound is typically characterized using:
Scientific Research Applications
Anticancer Activity
Research indicates that coumarin derivatives, including 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, such as:
- Inhibition of Cyclin D1 : Studies have demonstrated that certain coumarins can inhibit the release of Cyclin D1, a protein overexpressed in many cancers, thereby potentially reducing tumor growth .
- Cell Cycle Arrest : Compounds similar to this compound induce G1 phase arrest in cancer cells, leading to decreased proliferation .
Table 1: Summary of Anticancer Effects of Coumarin Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | Inhibition of Cyclin D1 | |
| Esculetin | HL-60 (Leukemia) | G1 Phase Arrest | |
| Genistein | A549 (Lung) | Tyrosine Kinase Inhibition |
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown potential as an anti-inflammatory agent. Research on related compounds has indicated their ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Table 2: Anti-inflammatory Effects of Related Compounds
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity in Animal Models
Another study evaluated the anti-inflammatory effects of a series of coumarin derivatives, including this compound, in a rat model of paw edema. The treatment group showed a marked decrease in swelling compared to controls, suggesting effective inhibition of inflammatory mediators.
Mechanism of Action
The mechanism of action of 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent. Additionally, the compound exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Aryl Hydrazine Derivatives (Compounds 13a–e)
Compounds such as 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13a–e) feature aryl hydrazine substituents (e.g., 4-methyl, 4-methoxy, 4-chloro) attached to the benzamide core. Key differences from the target compound include:
- Electronic Effects: The 2-cyano and sulfamoyl groups in 13a–e are electron-withdrawing, contrasting with the electron-rich coumarin system in the target.
- Spectral Signatures : IR spectra of 13a–b show strong C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹) stretches, absent in the target compound, which instead exhibits lactone C=O (~1700–1750 cm⁻¹) .
Chlorinated and Methoxy-Substituted Benzamides
The 2-[[3,5-bis(chlorophenyl)carbamoylamino]-4-methoxybenzamide () features chlorinated aryl and methoxy groups. Chlorine’s electron-withdrawing nature may reduce solubility compared to the coumarin-linked target.
Ferrocene-Containing Benzamide (N-(4-Ferrocenylphenyl)benzamide)
This derivative incorporates a ferrocene group, introducing redox-active metal centers. Such structural divergence could enable electrochemical applications, unlike the purely organic coumarin system in the target compound .
Heterocyclic Moieties and Reactivity
Azetidinone Derivatives
Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (–3) contain a strained four-membered β-lactam (azetidinone) ring. This contrasts with the six-membered coumarin lactone in the target, which is less strained and more thermally stable. The azetidinone’s reactivity may favor antibiotic activity, whereas coumarins are associated with anticoagulant effects .
Diazonium Salt Coupling ()
Compounds 13a–e were synthesized via diazonium salt coupling, achieving high yields (94–95%). This method efficiently introduces aryl groups but requires low temperatures (0–5°C) and pyridine as a solvent. The target compound’s synthesis likely involves alternative strategies, such as coumarin pre-formation followed by benzamide coupling .
Data Tables
Table 1: Comparison of Key Benzamide Derivatives
*Yield under ultrasonic conditions.
Biological Activity
4-[(2-Oxochromen-3-yl)carbonylamino]benzamide is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This compound features a chromene moiety linked to a benzamide group, which is significant for its diverse biological applications. The compound's chemical formula is CHNO, and it contains functional groups such as carbonyl and amine, contributing to its biological properties.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, particularly as an inhibitor of aldehyde dehydrogenase enzymes . These enzymes are crucial in drug metabolism and detoxification processes, suggesting that this compound may have therapeutic implications for conditions such as drug addiction and cancer treatment. Additionally, compounds with similar structures have demonstrated anti-inflammatory and antitumor properties, indicating that this compound may possess similar bioactivity .
The biological activity of this compound is believed to stem from its interactions with various biological targets. Research employing techniques such as molecular docking simulations and surface plasmon resonance has shown that this compound can bind to receptors involved in signal transduction pathways. This modulation can influence cellular responses, highlighting the compound's potential as a therapeutic agent .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its dual functionality as both a chromene and a benzamide. This structural combination may confer distinct pharmacological properties compared to other compounds. The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Aminophenyl)-2(3H)-quinazolinone | Contains a quinazolinone core | Known for its antitumor activity |
| 2-Hydroxy-N-(2-hydroxyphenyl)benzamide | Hydroxy-substituted benzamide | Exhibits anti-inflammatory properties |
| 7-Hydroxychromone | Chromone derivative with hydroxyl group | Potential antioxidant activity |
| N-(4-Hydroxyphenyl)benzamide | Simple benzamide structure | Basic model for studying benzamide derivatives |
Case Studies and Research Findings
Recent studies have explored the biological activity of various benzamide derivatives, including those related to this compound. For instance, a study focusing on N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives revealed significant β-cell protective activity against endoplasmic reticulum (ER) stress-induced death. The most potent derivative exhibited 100% activity with an EC value of , indicating strong potential for therapeutic applications .
Another study investigated the antifungal activities of novel benzamides containing oxadiazole moieties, demonstrating that many derivatives displayed good fungicidal activities against various fungi . These findings underscore the broad spectrum of biological activities associated with benzamide derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide, and how can purity be validated?
- Methodology :
- Synthesis : Utilize coupling reactions between 2-oxochromene-3-carboxylic acid derivatives and 4-aminobenzamide, employing carbodiimide-based activating agents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Perform column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via -NMR (DMSO-, 400 MHz) and FT-IR (amide I/II bands at ~1650 cm and ~1550 cm) .
Q. How can the crystallographic structure of this compound be determined, and what challenges arise during refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Refinement : Apply SHELXL for small-molecule refinement, addressing twinning or disorder via TWIN/BASF commands. For high-resolution data, employ anisotropic displacement parameters and restraints for planar groups (e.g., coumarin rings) .
- Validation : Check R (<5%) and goodness-of-fit (GOF ≈ 1.0). Use PLATON to verify absence of solvent-accessible voids .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Methodology :
- Enzyme Inhibition : Conduct fluorescence-based PARP-1 inhibition assays (IC determination) using NAD depletion as a readout .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7), normalizing to positive controls (e.g., doxorubicin).
- Receptor Binding : Use radioligand displacement assays (e.g., -labeled antagonists for dopamine D3 receptors) to assess affinity (K) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodology :
- Analog Design : Introduce substituents at the coumarin 4-position (e.g., halogens, methyl groups) or benzamide para-position (e.g., pyridinyl, morpholinyl) to modulate steric/electronic effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1 PDB: 4UND), prioritizing compounds with ΔG < -8 kcal/mol. Validate with MD simulations (GROMACS, 50 ns) .
Q. How should contradictory data between crystallographic and computational models be resolved?
- Methodology :
- Troubleshooting : Re-examine crystallographic data for missed symmetry (e.g., pseudo-merohedral twinning via ROTAX analysis in PLATON).
- Energy Minimization : Compare DFT-optimized geometries (B3LYP/6-31G**) with X-ray coordinates. Adjust force fields in docking studies if RMSD > 0.5 Å .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
